Dimethyl 4,6-diethyl-2-hydroxyisophthalate
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Overview
Description
Dimethyl 4,6-diethyl-2-hydroxyisophthalate is an organic compound belonging to the class of phthalate esters It is characterized by the presence of two ethyl groups and a hydroxyl group attached to the isophthalate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,6-diethyl-2-hydroxyisophthalate typically involves the esterification of 4,6-diethyl-2-hydroxyisophthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester. The reaction can be represented as follows:
4,6-diethyl-2-hydroxyisophthalic acid+2CH3OHH+Dimethyl 4,6-diethyl-2-hydroxyisophthalate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize efficiency and yield. The use of a strong acid catalyst, such as sulfuric acid, is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,6-diethyl-2-hydroxyisophthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4,6-diethyl-2-ketoisophthalate or 4,6-diethyl-2-carboxyisophthalate.
Reduction: Formation of 4,6-diethyl-2-hydroxyisophthalic alcohol.
Substitution: Formation of various substituted isophthalates depending on the substituent used.
Scientific Research Applications
Dimethyl 4,6-diethyl-2-hydroxyisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it imparts desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of Dimethyl 4,6-diethyl-2-hydroxyisophthalate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis in biological systems, releasing the active isophthalate moiety, which can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-hydroxyisophthalate: Lacks the ethyl groups, making it less hydrophobic.
Dimethyl 2-hydroxyisophthalate: Differently substituted, affecting its reactivity and applications.
Dimethyl 5-hydroxyisophthalate: Positional isomer with different chemical properties.
Uniqueness
Dimethyl 4,6-diethyl-2-hydroxyisophthalate is unique due to the presence of both ethyl groups and a hydroxyl group, which confer distinct chemical and physical properties. These structural features enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H18O5 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
dimethyl 4,6-diethyl-2-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-5-8-7-9(6-2)11(14(17)19-4)12(15)10(8)13(16)18-3/h7,15H,5-6H2,1-4H3 |
InChI Key |
IKGWUDZSKYGFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1C(=O)OC)O)C(=O)OC)CC |
Origin of Product |
United States |
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